molecular formula C14H29N3O B11791019 2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide

2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide

Cat. No.: B11791019
M. Wt: 255.40 g/mol
InChI Key: QZAGKHDAUDASEO-UEWDXFNNSA-N
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Description

2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide is a complex organic compound that belongs to the class of hybrid peptides These compounds contain at least two different types of amino acids linked through a peptide bond

Preparation Methods

The synthesis of 2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide involves several steps. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling reactions with appropriate reagents. The reaction conditions typically involve the use of organic solvents like methanol and reagents such as sodium borohydride for reduction . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common reagents and conditions used in these reactions include methanol, sodium borohydride, and methanesulfonyl chloride . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

IUPAC Name

2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1

InChI Key

QZAGKHDAUDASEO-UEWDXFNNSA-N

Isomeric SMILES

CC(C)C(C(=O)N(C[C@@H]1CCCN1C)C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N

Origin of Product

United States

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